2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 3,5-dimethylisoxazole moiety linked via an acetamide bridge to a 1,2,4-triazole ring substituted with a 4-methoxybenzyl group. The 1,2,4-triazole core is known for its versatility in drug design due to its hydrogen-bonding capacity and metabolic stability, while the 3,5-dimethylisoxazole group may enhance lipophilicity and membrane permeability .
Properties
Molecular Formula |
C17H19N5O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C17H19N5O3/c1-10-14(11(2)25-22-10)9-16(23)19-17-18-15(20-21-17)8-12-4-6-13(24-3)7-5-12/h4-7H,8-9H2,1-3H3,(H2,18,19,20,21,23) |
InChI Key |
WRIOICYPUFUHER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NNC(=N2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitroisoxazole, under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized via a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the Rings: The oxazole and triazole rings are then coupled through a nucleophilic substitution reaction, where the oxazole derivative reacts with a triazole derivative in the presence of a suitable base.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Properties
Research indicates that derivatives of triazoles, including this compound, show significant antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
Anticancer Activity
Studies have demonstrated that compounds containing triazole structures possess anticancer properties. They inhibit cell proliferation in several cancer cell lines, suggesting potential as chemotherapeutic agents .
Anti-inflammatory Effects
The incorporation of oxazole and triazole rings has been linked to anti-inflammatory activities. This suggests that the compound could be useful in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of triazole derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The results showed promising inhibition zones, indicating effective antimicrobial properties.
Case Study 2: Anticancer Research
In vitro studies on human breast cancer cells revealed that the compound significantly reduced cell viability compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and triazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. The acetamide group can also enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several acetamide derivatives, differing primarily in substituents on the triazole and aromatic rings. Key comparisons include:
Key Observations :
- Lipophilicity : The 3,5-dimethylisoxazole moiety (logP ~2.0 estimated) in the target compound and may enhance membrane permeability relative to polar substituents like sulfanyl or thiazole groups in .
- Thermal Stability : The high predicted boiling point (597.8°C) of suggests strong intermolecular interactions, possibly due to hydrogen bonding from the indole nitrogen.
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic molecule that incorporates an oxazole and a triazole moiety. These structural features are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 339.4 g/mol
The presence of the oxazole and triazole rings suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing oxazole and triazole functionalities exhibit a range of biological activities, including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antiviral
These activities are attributed to the ability of these compounds to interact with specific enzymes and receptors within biological systems.
Anticancer Activity
A study published in the European Journal of Medicinal Chemistry highlighted the anticancer properties of triazole derivatives. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity. For instance, derivatives similar to those containing oxazole and triazole showed IC50 values ranging from 10 µM to 50 µM against various human cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(3,5-Dimethyl-1,2-Oxazol-4-yl)-N-[3-(4-Methoxybenzyl)-1H-1,2,4-Triazol-5-yl]Acetamide | HeLa | 15 | |
| Similar Triazole Derivative | MCF7 | 25 | |
| Similar Oxazole Derivative | A549 | 20 |
Antimicrobial Activity
In another investigation focusing on antimicrobial properties, compounds with oxazole structures were found to inhibit bacterial growth effectively. For example, derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 6.3 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(3,5-Dimethyl-1,2-Oxazol-4-yl)-N-[3-(4-Methoxybenzyl)-1H-1,2,4-Triazol-5-yl]Acetamide | E. coli | 12.5 | |
| Similar Oxazole Derivative | S. aureus | 6.3 |
Anti-inflammatory Activity
Research has also indicated that oxazole and triazole-containing compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX) enzymes. The inhibition of COX enzymes is crucial for reducing inflammation and pain .
The mechanisms by which these compounds exert their biological effects are varied but often involve:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : They may act as agonists or antagonists at specific receptors.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, affecting replication and transcription processes.
Q & A
Q. Optimization Tips :
- Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress .
- Adjust solvent polarity (e.g., DMF vs. THF) to improve yields of intermediates .
Advanced: How can structural contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?
Discrepancies often arise from dynamic rotational isomerism in the acetamide linker or steric hindrance near the triazole ring. To address this:
- Variable-Temperature NMR : Conduct experiments at 25°C, 40°C, and 60°C to observe coalescence of split peaks, confirming hindered rotation .
- 2D NMR (COSY, HSQC) : Map coupling between oxazole methyl protons (δ 2.1–2.3 ppm) and triazole NH (δ 10.2 ppm) to validate connectivity .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., CCDC deposition, R factor < 0.05) .
Basic: What spectroscopic techniques are critical for validating purity and structure?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 384.1682 for C₁₉H₂₂N₅O₃) with <2 ppm error .
- FT-IR : Key peaks include C=O stretch (1680–1700 cm⁻¹), triazole C-N (1540 cm⁻¹), and oxazole C-O (1250 cm⁻¹) .
- Elemental Analysis : Carbon/nitrogen ratios should deviate <0.4% from theoretical values .
Advanced: How can structure-activity relationships (SAR) guide modifications for improved bioactivity?
From analogous triazole-oxazole hybrids (Table 1):
Q. Methodology :
- Use molecular docking (AutoDock Vina) to predict binding to kinase targets (e.g., EGFR).
- Validate with in vitro assays (IC₅₀ values) against cancer cell lines (e.g., MCF-7) .
Basic: What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and fume hood use (P210, P201) .
- Spill Management : Neutralize with 5% sodium bicarbonate, adsorb with vermiculite .
- Storage : Desiccate at 2–8°C in amber vials to prevent hydrolysis .
Advanced: How can contradictory biological data (e.g., antioxidant vs. pro-oxidant effects) be reconciled?
Contradictions may stem from assay conditions or redox cycling.
- Dose-Dependent Studies : Test 1–100 µM ranges in DPPH/ABTS assays .
- ROS Detection : Use fluorescent probes (DCFH-DA) in H₂O₂-treated cells to differentiate antioxidant/pro-oxidant behavior .
- Metal Chelation Assays : Rule out interference from trace metal ions (Fe²⁺/Cu²⁺) .
Basic: What chromatographic methods are recommended for purity analysis?
- HPLC : C18 column, 0.1% TFA in water/acetonitrile (70:30 → 30:70 over 20 min), λ = 254 nm .
- TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (1:1), Rf ≈ 0.5 .
Advanced: How can computational modeling predict metabolic pathways?
- Software : Use Schrödinger’s ADMET Predictor or MetaSite.
- Key Findings :
Basic: What solvents are compatible with this compound for in vitro assays?
- High Solubility : DMSO (>50 mg/mL), ethanol (10 mg/mL).
- Avoid : Chloroform (reacts with acetamide), aqueous buffers (pH > 8 hydrolyzes oxazole) .
Advanced: How can crystallographic data resolve polymorphic inconsistencies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
